

Technical Support Center: Detection of OXA-48 Carbapenemase Producers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Carbapenem

Cat. No.: B1253116

[Get Quote](#)

Welcome to the technical support center for the detection of OXA-48 **carbapenemase** producers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the identification of these challenging resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: Why are OXA-48 carbapenemase producers so difficult to detect?

A1: The detection of OXA-48 **carbapenemase** producers presents several challenges primarily due to their weak **carbapenem** hydrolysis activity.^{[1][2][3]} This often results in low-level resistance to **carbapenems**, with Minimum Inhibitory Concentrations (MICs) that may fall below clinical breakpoints, leading to isolates being misclassified as susceptible.^{[4][5]} Unlike other common **carbapenemases** like KPC and metallo-β-lactamases (MBLs), there is no specific inhibitor for OXA-48, which complicates its phenotypic differentiation.^{[2][5]} Furthermore, some OXA-48 variants have an extended-spectrum β-lactamase (ESBL)-like hydrolysis profile, which can lead to their misidentification.^{[1][5]}

Q2: My phenotypic test results for OXA-48 are ambiguous or inconsistent. What could be the cause?

A2: Ambiguous results in phenotypic tests for OXA-48 can arise from several factors. The weak enzymatic activity of OXA-48 is a primary reason, as it may not be robustly detected by all

methods.[1] For instance, the Modified Hodge Test (MHT), while sometimes capable of detecting OXA-48, is not recommended by EUCAST due to low sensitivity and specificity.[6] The composition of the test medium can also influence results; for example, the addition of bicarbonate has been shown to enhance the activity of OXA-type β -lactamases and increase **carbapenem** MICs for OXA-48 producers.[7][8] Inoculum size can also affect the outcome of certain assays.[9]

Q3: I have an isolate that is resistant to temocillin but susceptible to third-generation cephalosporins. Could this be an OXA-48 producer?

A3: Yes, this phenotype is highly suggestive of an OXA-48-like producer. OXA-48 enzymes typically confer high-level resistance to temocillin but do not significantly hydrolyze expanded-spectrum cephalosporins.[2][5] Therefore, in the absence of other resistance mechanisms like ESBLs or AmpC production, an isolate may appear resistant to temocillin and **carbapenems** while remaining susceptible to agents like ceftazidime or cefotaxime.[2][5] However, it's important to note that high-level temocillin resistance can also be observed in strains producing other **carbapenemases** or having AmpC with porin loss, so confirmatory testing is necessary. [10]

Q4: Can immunochromatographic (ICT) assays reliably detect OXA-48 and its variants?

A4: Immunochromatographic assays are generally considered a rapid and reliable method for the detection of OXA-48 and its common variants.[11][12][13] Many studies have reported high sensitivity and specificity for various commercial ICTs.[4][12][13][14] These tests are designed to detect specific epitopes of the OXA-48 protein and can often identify multiple **carbapenemase** types simultaneously.[13][14][15] However, the performance can vary between different commercial kits, and it's crucial to use them according to the manufacturer's instructions.

Q5: My molecular test (PCR) is positive for blaOXA-48, but the isolate appears susceptible to carbapenems. How can this be explained?

A5: A positive PCR for blaOXA-48 in a **carbapenem**-susceptible isolate can be due to several reasons. The isolate may be producing a variant of OXA-48, such as OXA-163 or OXA-405, which possess weak or no **carbapenem**ase activity but can still be detected by some molecular assays.^{[1][16]} These variants often exhibit an ESBL-like phenotype with increased activity against expanded-spectrum cephalosporins.^[1] Another possibility is a low level of gene expression, which may not be sufficient to confer a resistant phenotype under standard laboratory testing conditions.

Troubleshooting Guides

Issue: Suspected False-Negative Result with Phenotypic Tests

Possible Causes:

- Weak Enzyme Expression: The level of OXA-48 production may be too low for detection by the assay.
- Inappropriate Test Method: Some phenotypic tests, like the Modified Hodge Test, are known to have lower sensitivity for OXA-48.^{[6][17]}
- Suboptimal Test Conditions: Factors such as inoculum density and media composition can impact the test outcome.

Troubleshooting Steps:

- Repeat the test using a higher inoculum, as this has been shown to improve the sensitivity of some assays like the OXA-48 disk test.^[4]
- Use a more sensitive phenotypic method: Consider using an immunochromatographic assay (ICT) or a temocillin-based disk diffusion test. An inhibition zone of <11 mm around a temocillin disk is a sensitive indicator for OXA-48.^[4]
- Supplement media: If performing MIC testing, consider the addition of sodium bicarbonate (NaHCO_3) to the medium, as this can enhance the **carbapenem**ase activity of OXA-48.^[7]

- Confirm with a molecular method: If phenotypic tests remain inconclusive, use PCR to detect the presence of the blaOXA-48 gene.[\[4\]](#)

Issue: Suspected False-Positive Result for Carbapenemase Activity

Possible Causes:

- Presence of Non-**Carbapenemase** OXA-48 Variants: Variants like OXA-163 and OXA-405 may be detected by some assays but do not have significant **carbapenem**-hydrolyzing activity.[\[16\]](#)
- Cross-Reactivity in Immunochromatographic Assays: While generally specific, some assays may show cross-reactivity, although this is rare.
- High Inoculum Leading to False Positives in some assays: For certain multiplex lateral flow assays, a very high inoculum of some bacterial species has been reported to cause false-positive results for other **carbapenemases**.[\[9\]](#)

Troubleshooting Steps:

- Review the hydrolysis profile: Determine if the isolate exhibits an ESBL-like profile (resistance to expanded-spectrum cephalosporins) which is characteristic of variants like OXA-163.[\[1\]](#)
- Perform sequencing of the blaOXA-48 gene: This will identify the specific variant and confirm whether it is a true **carbapenemase**.[\[18\]](#)
- Use an alternative detection method: Corroborate the findings with a different test platform, for instance, a biochemical assay if an ICT was initially used.
- Adhere to recommended inoculum preparation: Ensure the inoculum density is within the manufacturer's recommended range for the specific assay being used.

Data Presentation

Table 1: Performance of Various Phenotypic Methods for OXA-48 Detection

Phenotypic Test	Sensitivity (%)	Specificity (%)	Reference
Temocillin Disk Test (<11 mm)	100	43.9	[4]
Faropenem Disk Test	57.1	98.8	[4]
OXA-48 Disk Test (Standard Inoculum)	53.6	100	[4]
OXA-48 Disk Test (High Inoculum)	98.8	97.6	[4]
Immunochromatographic Test (ICT)	100	100	[4]
Modified Hodge Test (MHT)	91.25	87.5	[6]
KPC, MBL and OXA-48 Confirm kit	90	100	[6]

Table 2: Performance of Immunochromatographic Assays for OXA-48 Detection from Various Studies

Assay	Sensitivity (%)	Specificity (%)	Reference
OXA-48 K-SeT	100	100	[12]
RESIST-4 O.K.N.V.	100 (for OXA-48)	100	[14]
RESIST-3 O.K.N.	100 (for OXA-48)	100	[15]
Medomics Combo Test	Not specified for OXA-48 alone	Not specified for OXA-48 alone	[19]

Experimental Protocols

OXA-48 Disk Test (High Inoculum)

Principle: This test relies on the principle that the hydrolysis of imipenem by OXA-48 is enhanced in the presence of EDTA, leading to a characteristic indentation of the inhibition zone.

Methodology:

- Prepare a bacterial suspension equivalent to a 2.0 McFarland standard in saline.
- Using a sterile swab, inoculate a Mueller-Hinton agar plate to create a lawn of confluent growth.
- Place an imipenem (10 µg) disk in the center of the inoculated area.
- Place two sterile blank disks on either side of the imipenem disk at a distance of approximately 10-15 mm from edge to edge.
- Apply 10 µL of 0.5 M EDTA to one of the blank disks.
- Apply 10 µL of 0.5 M EDTA mixed with phenylboronic acid (PBA) to the other blank disk.
- Incubate the plate overnight at 35 ± 2°C.
- Interpretation: A distortion or indentation of the inhibition zone around the imipenem disk towards the EDTA-containing disks is considered a positive result for OXA-48 production.[\[10\]](#) [\[19\]](#)

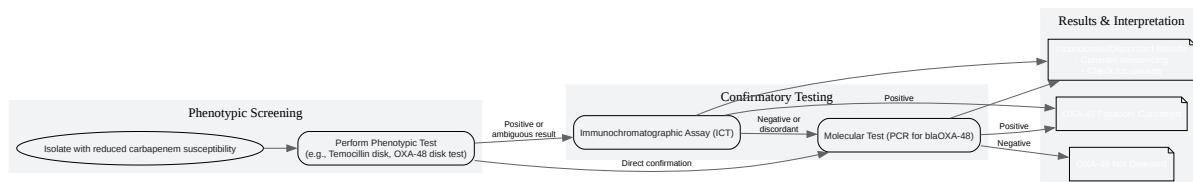
Immunochemical (ICT) Assay (General Protocol)

Principle: These assays utilize specific antibodies to capture and detect the OXA-48 enzyme from a bacterial lysate.

Methodology:

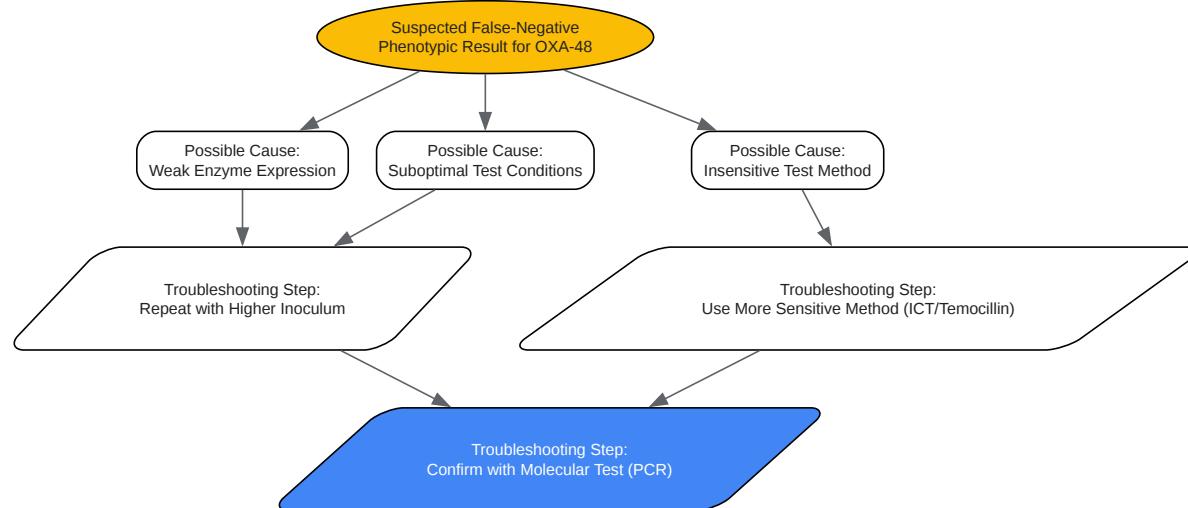
- Collect a few bacterial colonies from an agar plate using a sterile loop.
- Suspend the colonies in the lysis/extraction buffer provided in the kit.
- Vortex the mixture to ensure complete lysis of the bacterial cells.

- Add the specified number of drops of the lysate to the sample well of the test cassette.
- Allow the test to develop for the time recommended by the manufacturer (typically 10-15 minutes).
- Interpretation: The appearance of a test line (in addition to the control line) indicates a positive result for the presence of the OXA-48 carbapenemase.[\[4\]](#)[\[12\]](#)


Molecular Detection by PCR for blaOXA-48

Principle: Polymerase Chain Reaction (PCR) is used to amplify a specific DNA sequence of the blaOXA-48 gene, confirming its presence in the bacterial genome.

Methodology:


- **DNA Extraction:** Extract bacterial DNA from a pure culture using a commercial DNA extraction kit or a standard boiling lysis method.
- **PCR Amplification:**
 - Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and specific forward and reverse primers for the blaOXA-48 gene.
 - Add the extracted DNA template to the master mix.
 - Perform PCR amplification using a thermal cycler with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).
- **Detection of Amplified Product:**
 - Analyze the PCR product by agarose gel electrophoresis. The presence of a band of the expected size indicates a positive result.
 - Alternatively, real-time PCR can be used for simultaneous amplification and detection.[\[20\]](#)
- **Confirmation:** For definitive identification of variants, the amplified PCR product should be sequenced.[\[21\]](#)

Visualizations

[Click to download full resolution via product page](#)

Caption: A suggested workflow for the detection of OXA-48 producers.

[Click to download full resolution via product page](#)

Caption: Troubleshooting guide for false-negative OXA-48 results.

Caption: Interpreting common phenotypic tests for OXA-48.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. journals.asm.org [journals.asm.org]
- 2. Laboratory Detection and Clinical Implication of Oxacillinase-48 like Carbapenemase: The Hidden Threat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Phenotypic Tests and an Immunochromatographic Assay and Development of a New Algorithm for Detection of OXA-48-like Carbapenemases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. scispace.com [scispace.com]
- 7. Detection of OXA-48-type carbapenemase-producing Enterobacteriaceae in diagnostic laboratories can be enhanced by addition of bicarbonates to cultivation media or reaction buffers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inoculum Size and False-Positive Detection of NDM- and OXA-48-Type Carbapenemases Using Two Multiplex Lateral Flow Assa... [ouci.dntb.gov.ua]
- 10. journals.asm.org [journals.asm.org]
- 11. academic.oup.com [academic.oup.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Evaluation of a novel immunochromatographic lateral flow assay for rapid detection of OXA-48, NDM, KPC and VIM carbapenemases in multidrug-resistant Enterobacteriaceae -

PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evaluation of the RESIST-4 O.K.N.V immunochromatographic lateral flow assay for the rapid detection of OXA-48, KPC, NDM and VIM carbapenemases from cultured isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Noncarbapenemase OXA-48 Variants (OXA-163 and OXA-405) Falsely Detected as Carbapenemases by the β Carba Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. dovepress.com [dovepress.com]
- 19. Assessment of Phenotypic Tools for Detection of OXA-48, KPC, and NDM in Klebsiella pneumoniae in Oman - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: Detection of OXA-48 Carbapenemase Producers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1253116#challenges-in-detecting-oxa-48-carbapenemase-producers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com